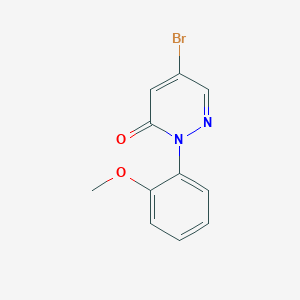
5-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one, commonly known as 5-Bromo-2-MPP, is a heterocyclic compound that has been widely studied for its various biological and chemical properties. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other organic compounds. In addition, 5-Bromo-2-MPP has been used as a reagent in the synthesis of other heterocyclic compounds, such as quinolines and pyridines. The structure of 5-Bromo-2-MPP is composed of a pyridazin-3(2H)-one ring and a methoxyphenyl group attached to the nitrogen atom of the ring.
Scientific Research Applications
Antimicrobial Applications
Pyrimidine derivatives, which are structurally related to pyridazinones, are known for their antimicrobial properties. This suggests that “5-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one” could potentially be explored for antimicrobial uses .
Antiviral Applications
Similar compounds have been identified with antiviral activities. The structural similarity may indicate a potential for “5-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one” to be used in antiviral research .
Antitumor Applications
Pyridazinone derivatives have been studied for their antitumor effects. This compound may also hold promise in cancer research as a potential antitumor agent .
Antifibrotic Applications
The discovery of antifibrotic drugs is an area of interest, and related compounds have shown promise in this field. There may be a possibility for “5-Bromo-2-(2-methoxyphenyl)pyridazin-3(2H)-one” to serve as an antifibrotic agent .
PDE-III Inhibition
Some pyridazinone derivatives are potent inhibitors of phosphodiesterase III (PDE-III), which is significant in cardiovascular research. The compound could be investigated for its effects on PDE-III and related cardiovascular benefits .
COX-2 Inhibition
Pyridazinones have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, which are important in anti-inflammatory research. This suggests a potential application in studying inflammation and related diseases .
properties
IUPAC Name |
5-bromo-2-(2-methoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-10-5-3-2-4-9(10)14-11(15)6-8(12)7-13-14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOGTJNRBJIRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

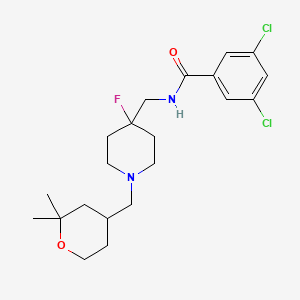
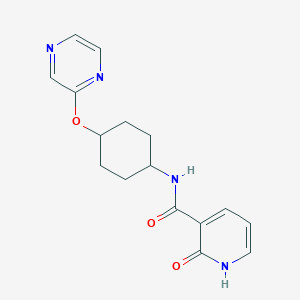
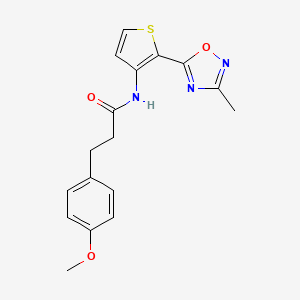

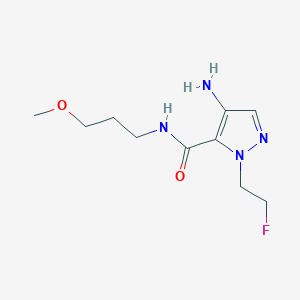
![N-(2-methoxyphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B3005867.png)
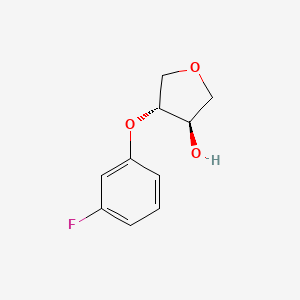

![(3,4-Dimethylphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B3005871.png)

![4-chloro-N-(3-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B3005875.png)
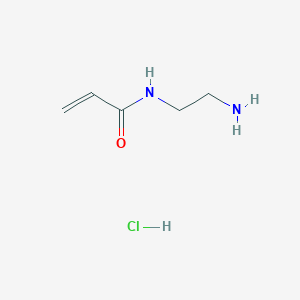
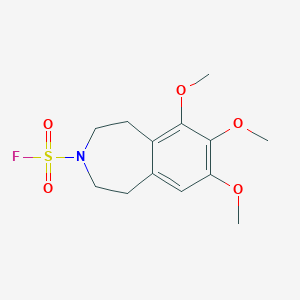
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3005881.png)